![molecular formula C15H12Cl2N6O2S B3035351 1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile CAS No. 318469-20-4](/img/structure/B3035351.png)
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Overview
Description
The compound "1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile" is a chemical entity that appears to be related to a class of compounds with potential pharmacological applications. The structure of this compound suggests that it contains several functional groups, including a sulfonyl group, a triazole ring, and a pyrazole ring, which are known to contribute to various biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of sulfonamide and pyrazoline derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may involve the interaction of sulfonyl chlorides with amino-substituted heterocycles, followed by cyclocondensation reactions to form the desired heterocyclic systems .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry . The presence of fluorine atoms in the compounds studied has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that substituents on the aromatic rings can significantly influence the electronic environment of the molecule .
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves the elimination of sulfur dioxide and the formation of new heterocyclic systems through cyclocondensation reactions . These reactions are typically facilitated by bases such as sodium hydride, which can deprotonate the amino group, leading to the subsequent intramolecular attack on the cyano group and the formation of complex fused ring systems .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, related compounds have shown significant inhibitory profiles against target enzymes, with inhibition constants (Ki) in the nanomolar range . These properties suggest that the compound may have a high affinity for the active sites of the enzymes, which is a desirable feature for potential therapeutic agents.
Scientific Research Applications
Synthesis and Derivatives
Formation of Heterocyclic Systems : Kornienko et al. (2014) reported the synthesis of carbonitriles similar to the compound . They observed that the action of sodium hydride on these carbonitriles leads to the elimination of sulfur dioxide and the formation of new heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014).
Synthesis of Novel Derivatives : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives including 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their research highlights the versatility of such compounds in generating diverse chemical structures with potential biological activities (Al‐Azmi & Mahmoud, 2020).
Crystal Structure Analysis : Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted structural characterization of similar compounds, demonstrating the importance of crystallography in understanding the molecular structure and interactions of such complex chemicals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Chemical Properties
Antimicrobial Activities : The study of compounds with structural similarities to the subject compound has revealed antimicrobial properties. For instance, the research on 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives by Al‐Azmi and Mahmoud (2020) showcases the potential of these compounds in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).
Photochemical Properties : Lin, Rivett, and Wilshire (1977) explored the photochemical properties of pyrazolines with heteroaromatic substituents, a study relevant to understanding the photochemical behavior of similar compounds like the one (Lin, Rivett, & Wilshire, 1977).
Corrosion Inhibition : Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, as demonstrated by Motawea and Abdelaziz (2015). This application is crucial in industrial and engineering contexts (Motawea & Abdelaziz, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
Similar 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ability of similar 1,2,4-triazole derivatives to form hydrogen bonds with different targets suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising cytotoxic activity against various human cancer cell lines .
Action Environment
The effectiveness of similar compounds, such as 1,2,4-triazole derivatives, suggests that they may be stable and effective under a variety of environmental conditions .
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O2S/c1-15(2,22-9-19-8-21-22)14-10(6-18)7-20-23(14)26(24,25)13-4-3-11(16)5-12(13)17/h3-5,7-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYTZZGKRXBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111942 | |
Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
318469-20-4 | |
Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318469-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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